1-ethyl-4-{4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[1,5-a]pyrazine ring and a piperazine ring. The pyrazolo[1,5-a]pyrazine ring is a bicyclic compound consisting of two nitrogen-containing five-membered rings fused together . Piperazine is a six-membered ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[1,5-a]pyrazine ring and the piperazine ring would likely contribute significantly to the overall shape and properties of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of chemical reactions. For example, pyrazolo[1,5-a]pyrazine derivatives can react with various nucleophiles, and the piperazine ring can undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms in the rings could make the compound more polar, and the presence of the ethyl and but-2-yn-1-yl groups could affect its solubility in different solvents .Scientific Research Applications
Inhibitors of Phosphoinositide-3 Kinase
This compound is used as a substrate for the preparation of compounds exhibiting the properties of inhibitors of phosphoinositide-3 kinase . These inhibitors are crucial in cancer research as they can potentially block certain types of cell growth.
p-38 Kinase Inhibitors
The compound is also used in the synthesis of p-38 kinase inhibitors . These inhibitors are significant in the treatment of inflammatory diseases and cancer.
Matrix Metalloproteases Inhibitors
Matrix metalloproteases play a vital role in tissue remodeling and in the disease progression of cancer and inflammation. This compound is used in the development of their inhibitors .
Modulators of Sirtuins
Sirtuins are a class of proteins that possess either mono-ADP-ribosyltransferase or deacylase activity. The compound is used in the synthesis of modulators of sirtuins , which are important in aging and metabolic regulation.
Antagonists of Chemokine Receptors
Chemokine receptors play a key role in the immune system. This compound has been proposed as a precursor for the preparation of the corresponding amides, antagonists of chemokine receptors .
Antagonists of the Adenosine Receptor A2A
Adenosine Receptor A2A plays a significant role in cardiovascular function and immune response. On the basis of this compound, a synthetic approach to antagonists of the adenosine receptor A2A has been developed .
Modulators of the Integrated Stress Pathway
Pyrazolo[1,5-a]pyrazine-4-carboxamides, which can be synthesized from this compound, are claimed as modulators of the integrated stress pathway . These modulators play an important role in the treatment of inflammatory, musculoskeletal, metabolic, and oncological diseases.
Suzuki Coupling
This compound can be used as a reagent for Suzuki Coupling , a type of cross-coupling reaction, used in organic chemistry to form carbon-carbon bonds.
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6O/c1-3-25-13-15-26(16-14-25)9-4-5-17-29-20-6-10-27(11-7-20)22-21-18-19(2)24-28(21)12-8-23-22/h8,12,18,20H,3,6-7,9-11,13-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPKXKKFAZMCSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=CN4C3=CC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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